3-Bromo-2,4-dichlorobenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H2BrCl2N |
|---|---|
Molecular Weight |
250.90 g/mol |
IUPAC Name |
3-bromo-2,4-dichlorobenzonitrile |
InChI |
InChI=1S/C7H2BrCl2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H |
InChI Key |
CQAGFFKNYBZKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Halogenated Benzonitriles
General Strategies in Halogenated Benzonitrile (B105546) Synthesis
The primary route to 3-Bromo-2,4-dichlorobenzonitrile involves the direct bromination of 2,4-dichlorobenzonitrile (B1293624). This approach is an example of electrophilic aromatic substitution, where the placement of the incoming bromine atom is directed by the existing substituents.
Bromination Reactions in Benzonitrile Synthesis
Bromination is a key reaction for introducing bromine atoms onto an aromatic ring. The choice of brominating agent and reaction conditions can influence the selectivity and efficiency of the reaction.
N-Bromosuccinimide (NBS) is a versatile reagent for bromination. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound, NBS can be used to brominate the starting material, 2,4-dichlorobenzonitrile. This reaction is typically carried out in a solvent like carbon tetrachloride (CCl₄) and often requires a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiation to generate the bromine radical. wikipedia.org The reaction, also known as the Wohl-Ziegler reaction, is particularly effective for benzylic brominations but can also be used for aromatic ring bromination under specific conditions. wikipedia.orgresearchgate.net The use of NBS provides a low, steady concentration of bromine, which can help to avoid side reactions that might occur with bulk Br₂. masterorganicchemistry.com For aromatic substrates, the reaction can also proceed via an electrophilic pathway, sometimes facilitated by a polar solvent or an acid catalyst. nankai.edu.cn
A mixture of potassium bromate (B103136) (KBrO₃) and a bromide source in an acidic medium, such as sulfuric acid (H₂SO₄), can generate bromine in situ for electrophilic aromatic substitution. researchgate.netquora.com This method can be used for the bromination of various aromatic compounds. The reaction of KBrO₃ with bromide ions in acid produces elemental bromine, which then acts as the electrophile. However, for highly deactivated aromatic rings, harsher conditions, such as using N-bromosuccinimide in concentrated sulfuric acid, may be necessary to achieve bromination. nih.govscirp.org The direct reaction between solid potassium bromate and concentrated sulfuric acid can be vigorous and lead to the decomposition of the initially formed bromic acid into bromine and oxygen. sciencemadness.org
Cyanidation Reactions for Benzonitrile Formation (e.g., from Dichlorobromobenzene)
The nitrile group can be introduced onto an aromatic ring through a cyanidation reaction, often involving the displacement of a halide. A common method is the Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN) to convert an aryl halide into an aryl nitrile.
For example, a related compound, 3,4-dichlorobenzonitrile, can be synthesized from 1,2-dichlorobenzene (B45396). The process involves two main steps:
Bromination: 1,2-dichlorobenzene is first brominated to produce 3,4-dichlorobromobenzene.
Cyanidation: The resulting 3,4-dichlorobromobenzene is then treated with cuprous cyanide, typically in a solvent like DMF, to yield 3,4-dichlorobenzonitrile.
This two-step process demonstrates the conversion of a dichlorobromobenzene to a dichlorobenzonitrile, a pathway that is applicable to the synthesis of various isomers. chemicalbook.com
Aldehyde-to-Nitrile Transformation Pathways (e.g., via Oxime Dehydration)
Aromatic nitriles can also be synthesized from the corresponding aromatic aldehydes. This transformation is a valuable alternative when the aldehyde precursor is readily available. A common and robust method involves a two-step, one-pot process:
Oxime Formation: The aldehyde reacts with hydroxylamine (B1172632) (NH₂OH) or its salts to form an aldoxime.
Dehydration: The aldoxime is then dehydrated to yield the nitrile.
Various reagents can effect this dehydration under mild conditions. nih.govnih.gov Modern methods utilize catalysts to make the process more efficient and environmentally benign. For instance, iron salts have been shown to catalyze the dehydration of aldoximes without the need for other reagents or specific nitrile-containing solvents. nih.gov Other systems, such as using periodic acid (H₅IO₆) and potassium iodide in aqueous ammonia, can directly convert aldehydes to nitriles. researchgate.net
Regioselective Synthesis Approaches for Substituted Benzonitriles
The synthesis of a specific isomer like this compound hinges on the principles of regioselectivity in electrophilic aromatic substitution. The substituents already present on the benzene (B151609) ring dictate the position of any new incoming group. youtube.comvanderbilt.eduyoutube.com
In the case of 2,4-dichlorobenzonitrile, the starting material for the synthesis of the target compound, both the chlorine atoms and the nitrile group are electron-withdrawing and are considered deactivating groups. vanderbilt.edu
Halogens (Cl, Br): These are deactivating but are ortho, para-directors due to a balance of inductive withdrawal and resonance donation of their lone pairs.
Nitrile group (-CN): This group is strongly deactivating and a meta-director.
When 2,4-dichlorobenzonitrile undergoes electrophilic bromination, the position of the incoming bromine atom is determined by the combined directing effects of these three groups. The chlorine at position 2 directs ortho (position 3) and para (position 6). The chlorine at position 4 directs ortho (positions 3 and 5). The nitrile group at position 1 directs meta (positions 3 and 5).
The position that is activated (or least deactivated) by the majority of these directing effects is position 3. Both chlorine atoms direct towards this position, and it is also a meta position relative to the strongly deactivating nitrile group. This convergence of directing effects leads to the regioselective formation of this compound. Computational models based on proton affinity can also be used to predict the regioselectivity of such reactions with high accuracy. nih.gov
Positional Selectivity in Halogenation of Aromatic Nitriles
Positional selectivity in the electrophilic halogenation of aromatic nitriles is governed by the electronic and steric influences of the substituents already present on the aromatic ring. acs.org The nitrile (-CN) group is a deactivating group and a meta-director due to its strong electron-withdrawing nature through both resonance and inductive effects. Conversely, halogen substituents like chlorine are also deactivating but are ortho-, para-directors. When these competing influences are present, as in the case of synthesizing this compound from 2,4-dichlorobenzonitrile, the final position of the incoming electrophile (in this case, Br⁺) is a result of the net directive effect.
In the electrophilic bromination of 2,4-dichlorobenzonitrile, the nitrile group directs the incoming bromine to the 3- and 5-positions (meta). The chlorine at the 2-position directs to the 3- and 5-positions (ortho and para, respectively), while the chlorine at the 4-position directs to the 3- and 5-positions (both ortho). All existing substituents, therefore, direct the incoming electrophile to the same available positions: C3 and C5. The selective bromination at the 3-position is the primary route for synthesizing this compound.
The mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring by an electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. researchgate.net The stability of this intermediate determines the regioselectivity. For many halogenations, the energy difference between potential intermediates (e.g., ortho vs. para) can be small, sometimes leading to low selectivity. acs.org However, the strong and concerted directing effects in 2,4-dichlorobenzonitrile favor substitution at the 3-position.
Table 1: Directive Effects of Substituents in the Halogenation of 2,4-dichlorobenzonitrile
| Substituent | Position | Electronic Effect | Directing Influence |
| Cyano (-CN) | C1 | Strong Deactivator | Meta (to C3, C5) |
| Chloro (-Cl) | C2 | Deactivator | Ortho, Para (to C3, C5) |
| Chloro (-Cl) | C4 | Deactivator | Ortho (to C3, C5) |
This interactive table summarizes the directing influence of each substituent on the benzene ring.
Influence of Catalytic Systems on Reaction Outcomes and Selectivity
Catalytic systems are pivotal in the synthesis of halogenated benzonitriles, as they can significantly enhance reaction rates and improve selectivity. Halogens themselves are often not sufficiently electrophilic to overcome the activation energy required to react with a deactivated aromatic ring like a dichlorobenzonitrile. libretexts.org Therefore, a catalyst is typically employed to increase the electrophilicity of the halogenating agent.
Lewis acids are the most common catalysts for electrophilic halogenation. libretexts.org In the bromination of 2,4-dichlorobenzonitrile, a Lewis acid such as iron(III) bromide (FeBr₃) is used. The catalyst functions by polarizing the Br-Br bond, creating a more potent electrophilic bromine species (Br⁺) that can be attacked by the aromatic ring. Other catalysts can include aluminum halides (e.g., AlCl₃, AlBr₃). libretexts.org
The choice of catalyst and reaction conditions can steer the reaction towards the desired product and minimize the formation of impurities. For instance, in some preparations, radical initiators like azobisisobutyronitrile (AIBN) might be used, suggesting a different mechanistic pathway under certain conditions. In other related syntheses of halogenated benzonitriles, copper catalysts, such as cupric oxide, have been employed, particularly in reactions involving the conversion of benzotrichlorides to benzonitriles. google.com The catalytic system's role extends beyond merely promoting the reaction; it can also influence the selectivity, especially in complex substrates with multiple potential reaction sites. The development of novel catalytic systems, such as those based on triruthenium clusters or halogen-bond assembled complexes, continues to push the boundaries of selectivity in various organic transformations, including those involving nitriles. acs.orgub.edu
Table 2: Catalytic Systems in Halogenated Benzonitrile Synthesis
| Catalyst Type | Example(s) | Function | Typical Reaction |
| Lewis Acid | FeBr₃, AlCl₃ | Activates halogen (increases electrophilicity) | Electrophilic Aromatic Halogenation libretexts.org |
| Radical Initiator | AIBN | Initiates radical chain reaction | Bromination |
| Copper Catalyst | Cupric Oxide | Catalyzes conversion of CCl₃ to CN | Cyanation of Benzotrichloride google.com |
This interactive table outlines different catalytic systems and their roles in the synthesis of halogenated benzonitriles.
Scalability and Efficiency Considerations in Halogenated Benzonitrile Production
The transition from a laboratory-scale synthesis to large-scale industrial production of halogenated benzonitriles introduces critical considerations regarding scalability, efficiency, cost, and safety. An industrially viable process must be high-yielding, minimize waste, use cost-effective reagents, and simplify product isolation and purification.
For compounds like 3,4-dichlorobenzonitrile, processes have been developed that result in high yields by using specific solvents like sulfolane (B150427) with a copper catalyst, making the method highly suitable for industrial manufacturing. google.com One key aspect of efficiency is the potential to run reactions without a catalyst, which eliminates the costs associated with the catalyst itself and its subsequent removal from the product stream. For example, high-temperature, vapor-phase chlorination of benzonitrile has been shown to produce fully halogenated products with high yields and conversions without the need for a catalyst, simplifying purification procedures. google.com
Table 3: Factors Affecting Scalability and Efficiency
| Factor | Key Consideration | Impact on Production |
| Yield & Conversion | Maximizing the conversion of starting material to the desired product. | Directly impacts cost-effectiveness and raw material usage. google.com |
| Catalyst Use | Non-catalytic processes or highly efficient, recyclable catalysts are preferred. | Simplifies purification, reduces cost and environmental impact. google.com |
| Product Isolation | Processes that allow for simple isolation (e.g., crystallization, distillation). | Reduces downstream processing time and cost. google.comgoogleapis.com |
| Purity | Achieving high product purity to meet specifications for further use. | Minimizes the need for costly and time-consuming purification steps. google.com |
| Reaction Conditions | Optimizing temperature, pressure, and reaction time. | Affects reaction rate, selectivity, and energy consumption. google.com |
This interactive table highlights key considerations for the scalable and efficient production of halogenated benzonitriles.
Advanced Chemical Reactivity and Derivatization Studies
Role of 3-Bromo-2,4-dichlorobenzonitrile in Complex Molecular Syntheses
The strategic placement of bromine and chlorine atoms, combined with the nitrile functional group, makes this compound a valuable intermediate for introducing specific functionalities and building molecular complexity.
Intermediate in Pharmaceutical Building Block Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural framework is particularly amenable to the construction of highly substituted aromatic rings, which are common motifs in drug molecules. sciencedaily.comsciencedaily.com The presence of multiple halogen atoms allows for selective and sequential reactions, providing a pathway to elaborate molecular architectures. For instance, fluorinated benzonitriles, which share structural similarities, are employed as scaffolds for active pharmaceutical ingredients (APIs). ossila.com
The following table outlines the properties of this compound, a key pharmaceutical intermediate.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₂BrCl₂N |
| Molecular Weight | 275.91 g/mol |
| CAS Number | 133059-44-6 |
Precursor in Agrochemical Development
In the field of agrochemical research, halogenated benzonitriles are important precursors for the development of new pesticides and herbicides. The specific arrangement of halogens on the aromatic ring of this compound can be tailored to interact with biological targets in pests and weeds. The reactivity of this compound allows for its incorporation into a diverse range of agrochemical scaffolds.
Types of Transformations Involving Halogenated Benzonitriles
The chemical behavior of this compound is dominated by the interplay of its halogen and nitrile substituents, which activate the aromatic ring for various transformations.
Nucleophilic Aromatic Substitution Reactions
The electron-withdrawing nature of the nitrile group and the chlorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAᵣ). libretexts.orglumenlearning.commasterorganicchemistry.com In these reactions, a nucleophile replaces one of the halogen atoms, typically the one at a position activated by the nitrile group (ortho or para). The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.orglumenlearning.com The rate and regioselectivity of the substitution are influenced by the nature of the nucleophile, the solvent, and the specific positions of the electron-withdrawing groups. libretexts.orglumenlearning.com For example, the displacement of a chloride ion is facilitated when strong electron-withdrawing groups are present at the ortho or para positions. libretexts.orglumenlearning.com
Functional Group Interconversions of the Nitrile Moiety
The nitrile group of this compound can be transformed into other valuable functional groups, further expanding its synthetic utility.
Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using various reducing agents. This transformation is crucial for introducing basic nitrogen-containing functionalities into the molecule.
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.org This reaction provides a route to substituted benzoic acids, which are themselves important synthetic intermediates. For instance, 3-Bromo-2,4-dichlorobenzoic acid is a known derivative. nih.gov
The table below summarizes the key functional group interconversions of the nitrile moiety.
| Transformation | Reagents/Conditions | Product Functional Group |
| Reduction | Reducing Agents (e.g., LiAlH₄, H₂/catalyst) | Primary Amine (-CH₂NH₂) |
| Hydrolysis | Acid or Base (e.g., H₃O⁺, OH⁻) | Carboxylic Acid (-COOH) |
Ortho-Metalation and Directed Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this reaction, a directing group on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While the nitrile group itself can act as a directing group, the presence of halogens can also influence the regioselectivity of metalation. nih.gov For instance, in substituted bromobenzenes, bromine can act as an ortho-directing group. nih.gov This strategy allows for the introduction of various electrophiles at a specific position on the aromatic ring, providing a precise method for building molecular complexity. The resulting aryllithium intermediate can react with a wide range of electrophiles to introduce new substituents. wikipedia.org
Cross-Coupling Reactions Involving Carbon-Halogen Bonds
The polyhalogenated structure of this compound presents a versatile platform for advanced molecular engineering through cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis is a cornerstone of its synthetic utility. Generally, the C-Br bond is significantly more reactive than the C-Cl bonds in standard cross-coupling protocols, allowing for regioselective functionalization at the C-3 position. This selective reactivity enables the synthesis of complex, polysubstituted benzonitrile (B105546) derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful method for forming carbon-carbon bonds. libretexts.orgmt.com For this compound, this reaction proceeds selectively at the more labile C-Br bond. The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium carbonate, in a suitable solvent mixture. This selectivity allows for the introduction of various aryl or vinyl substituents at the C-3 position while preserving the chlorine atoms at C-2 and C-4 for potential subsequent transformations.
Table 1: Representative Suzuki-Miyaura Reaction with this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 3-Phenyl-2,4-dichlorobenzonitrile |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 3-(4-Methoxyphenyl)-2,4-dichlorobenzonitrile |
| This compound | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 3-Vinyl-2,4-dichlorobenzonitrile |
This table represents typical conditions for Suzuki-Miyaura couplings. Actual yields and optimal conditions may vary based on specific laboratory findings.
Heck Reaction
The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org When applied to this compound, the reaction selectively forms a substituted alkene at the C-3 position. This method is instrumental in synthesizing stilbene (B7821643) and cinnamate (B1238496) derivatives from the benzonitrile core. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and stereoselectivity (typically favoring the trans-isomer). organic-chemistry.orglibretexts.org
Table 2: Illustrative Heck Reaction with this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Styrene | Pd(OAc)₂ | Triethylamine (NEt₃) | DMF | (E)-2,4-Dichloro-3-styrylbenzonitrile |
| This compound | Ethyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile | (E)-Ethyl 3-(3-cyano-2,5-dichlorophenyl)acrylate |
| This compound | 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 2,4-Dichloro-3-((E)-oct-1-en-1-yl)benzonitrile |
This table illustrates potential Heck reaction pathways. The specific outcomes depend on the precise experimental conditions employed.
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org In the case of this compound, the Sonogashira coupling provides a direct route to 3-alkynyl-2,4-dichlorobenzonitrile derivatives. The pronounced reactivity difference between the C-Br and C-Cl bonds ensures that the alkynyl group is introduced exclusively at the C-3 position, leaving the chloro substituents untouched for further diversification.
Table 3: Exemplary Sonogashira Coupling with this compound
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine (NEt₃) | THF | 2,4-Dichloro-3-(phenylethynyl)benzonitrile |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 2,4-Dichloro-3-((trimethylsilyl)ethynyl)benzonitrile |
| This compound | 1-Hexyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 2,4-Dichloro-3-(hex-1-yn-1-yl)benzonitrile |
This table outlines representative Sonogashira reaction conditions. The efficiency and product yield are sensitive to the specific reagents and reaction environment.
Spectroscopic Characterization and Structural Elucidation of Halogenated Benzonitriles
Vibrational Spectroscopic Analysis (FT-IR and FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule.
Comprehensive Vibrational Assignments and Band Analysis
The aromatic C-H and C-C stretching, as well as the C-Cl and C-Br stretching and bending vibrations, would also produce characteristic bands. In closely related compounds, such as other dichlorobenzonitriles and bromobenzonitriles, the aromatic C-C stretching vibrations typically appear in the 1400-1650 cm⁻¹ region. ijrte.orgnih.gov The vibrations involving the carbon-halogen bonds (C-Cl, C-Br) are expected at lower wavenumbers. ijrte.org Without specific experimental or theoretical data for 3-Bromo-2,4-dichlorobenzonitrile, a detailed band analysis remains speculative.
Table 1: Expected Characteristic IR Band for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) Stretch | ~2230 |
Note: This table is based on general data and not on a comprehensive analysis of the full spectrum.
Potential Energy Distribution (PED) Studies
Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative assignment of vibrational bands to specific internal coordinates (stretching, bending, torsion). Detailed PED studies for this compound have not been reported in the available scientific literature. Such analyses have been performed for similar molecules like 2,4-dichlorobenzonitrile (B1293624), offering a correct characterization of each normal mode, but this specific data cannot be extrapolated to the title compound. nih.gov
Electronic Spectroscopy (UV-Vis) and Charge Transfer Investigations
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing information about its electronic structure and conjugation.
Analysis of Electronic Transitions and Absorption Maxima
Specific experimental or theoretical data detailing the UV-Vis absorption maxima (λmax) and the corresponding electronic transitions (e.g., π → π, n → π) for this compound are not available in the published literature. The electronic absorption is influenced by the phenyl ring, the nitrile group, and the halogen substituents, which can cause shifts in the absorption bands.
Correlation between Molecular Structure and Electronic Absorption
The correlation between the molecular structure of this compound and its electronic absorption properties has not been specifically documented. Generally, for substituted benzenes, the presence of auxochromes (the halogen atoms) and a chromophore (the nitrile group) attached to the benzene (B151609) ring will influence the position and intensity of the absorption bands corresponding to the π → π* transitions of the aromatic system. The electron-withdrawing nature of the nitrile and halogen groups can affect the energy of the molecular orbitals involved in these transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are essential for confirming the substitution pattern on the benzene ring.
The ¹H NMR spectrum is expected to show two signals in the aromatic region for the two remaining hydrogen atoms on the benzene ring. Due to the electron-withdrawing (deshielding) effects of the nitrile and halogen substituents, these aromatic protons are expected to resonate at a relatively downfield chemical shift, typically in the range of δ 7.5–8.5 ppm. The specific chemical shifts and the coupling constant between these two protons would be definitive for confirming the 1,2,4,5-substitution pattern.
The ¹³C NMR spectrum would provide signals for each of the seven carbon atoms in the molecule, with their chemical shifts being highly dependent on the attached substituents. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift, as do the carbons directly bonded to the bromine and chlorine atoms.
While the use of ¹H and ¹³C NMR for the structural confirmation of this compound is established, a complete, published analysis with specific chemical shift values and coupling constants is not available in the reviewed literature.
Regioisomeric Purity Assessment
The primary synthetic route to this compound involves the electrophilic bromination of 2,4-dichlorobenzonitrile. This reaction is designed to introduce a bromine atom selectively at the C-3 position. However, minor products resulting from bromination at other available positions on the aromatic ring can occur.
Analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to determine the regioisomeric purity.
Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) is a powerful method for purity assessment, with typical purity levels for this compound reported to be above 95%. ¹H NMR spectroscopy is particularly useful for confirming the substitution pattern. The aromatic region of the spectrum is expected to show two distinct doublets, corresponding to the two remaining aromatic protons. The chemical shifts and coupling constants of these protons are highly sensitive to the positions of the electron-withdrawing halogen and nitrile substituents, allowing for unambiguous structural assignment.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another key technique for purity analysis. It separates the target compound from volatile impurities and isomers based on differences in their boiling points and interactions with the stationary phase. This provides a quantitative measure of purity.
Table 1: Spectroscopic Data for Structural Confirmation of this compound
| Technique | Observation | Inference |
|---|---|---|
| ¹H NMR | Aromatic protons typically resonate in the δ 7.5–8.5 ppm range. | Confirms the presence of the benzonitrile (B105546) scaffold and the electronic environment created by the halogen substituents. |
| ¹³C NMR | Provides data on the carbon skeleton of the molecule. | Confirms the substitution pattern on the benzene ring. |
Structural Elucidation of Reaction Products and Intermediates
Spectroscopic methods are crucial for verifying the structure of the final product in a chemical synthesis and for identifying any reaction intermediates. In the synthesis of this compound from its precursor, 2,4-dichlorobenzonitrile, spectroscopy confirms the successful incorporation of the bromine atom at the intended position.
The starting material, 2,4-dichlorobenzonitrile, possesses three aromatic protons. Upon successful bromination at the C-3 position, the resulting product, this compound, will have only two aromatic protons. This change is readily observable in the ¹H NMR spectrum, providing clear evidence of the reaction's progress. Furthermore, ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to confirm the number of substituted and unsubstituted carbons in the aromatic ring, solidifying the structural assignment.
These techniques allow chemists to monitor the reaction, optimize conditions to maximize the yield of the desired product, and minimize the formation of unwanted side-products by providing a detailed molecular-level view of the reaction mixture's components.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide invaluable information about molecular connectivity and purity, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Although a specific crystal structure for this compound is not publicly available, analysis of closely related halogenated aromatic compounds provides insight into the data that can be obtained.
Elucidation of Molecular Conformation and Dihedral Angles
X-ray crystallography can reveal the preferred conformation of a molecule in the solid state. For molecules with multiple aromatic rings, such as derivatives of this compound, a key parameter is the dihedral angle between the planes of the rings.
For example, in the crystal structure of (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide, which contains both a 3-bromophenyl group and a 2,4-dichlorophenyl group, the dihedral angle between the two benzene rings is found to be 5.3(2)°. nih.gov This near-coplanar arrangement can influence the molecule's electronic properties and how it packs in a crystal. For this compound itself, crystallographic analysis would determine the planarity of the benzene ring and the precise orientation of the cyano, bromo, and chloro substituents relative to the ring.
Table 2: Representative Crystallographic Data from a Related Hydrazide Structure
| Compound | Parameter | Value | Significance |
|---|---|---|---|
| (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide | Dihedral Angle (between benzene rings) | 5.3(2)° nih.gov | Indicates a relatively flat molecular conformation. |
Analysis of Intermolecular Interactions in Crystal Lattices
The packing of molecules in a crystal is governed by a network of non-covalent intermolecular forces. X-ray crystallography is the definitive method for identifying and characterizing these interactions, which include hydrogen bonds, halogen bonds, and π-stacking.
The analysis of related structures provides examples of the interactions that could be expected in the crystal lattice of this compound.
Hydrogen Bonding: In the crystal structure of (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide, molecules are linked into chains by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.gov
π-Stacking: The crystal structure of 3-bromo-2-hydroxybenzonitrile (B84773) reveals offset face-to-face π-stacking interactions, where the aromatic rings of adjacent molecules align with a plane-to-centroid distance of 3.487(1) Å. researchgate.net
Halogen-Involved Interactions: In the same 3-bromo-2-hydroxybenzonitrile structure, O—H⋯Br and O—H⋯N hydrogen bonds are observed, demonstrating the ability of both halogen atoms and nitrile groups to act as hydrogen bond acceptors. researchgate.net
These weak interactions are crucial as they dictate the material's physical properties, such as melting point, solubility, and crystal morphology. Understanding these forces in this compound would be essential for its handling and application in materials science and pharmaceutical synthesis.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Molecular Structure and Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3-Bromo-2,4-dichlorobenzonitrile. DFT methods are employed to determine the electronic structure, which in turn allows for the prediction of a wide range of molecular properties.
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. Using DFT calculations, researchers can find the equilibrium geometry of this compound, which corresponds to the minimum energy structure on the potential energy surface.
This process provides precise values for bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry reveals the spatial relationship between the benzene (B151609) ring, the nitrile group, and the halogen substituents. These parameters are fundamental for understanding the steric and electronic effects within the molecule.
Table 1: Predicted Equilibrium Geometric Parameters for this compound (DFT)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-Br | Data not available |
| C-Cl (ortho) | Data not available | |
| C-Cl (para) | Data not available | |
| C-C (ring) | Data not available | |
| C-CN | Data not available | |
| C≡N | Data not available | |
| Bond Angles (°) | C-C-Br | Data not available |
| C-C-Cl (ortho) | Data not available | |
| C-C-Cl (para) | Data not available | |
| C-C-C (ring) | Data not available | |
| Dihedral Angles (°) | Br-C-C-Cl | Data not available |
Note: Specific calculated values for bond lengths, bond angles, and dihedral angles for this compound are not available in the public domain literature. The table structure is provided as a template for how such data would be presented.
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various modes of vibration, such as stretching, bending, and twisting of the chemical bonds. The theoretical vibrational spectrum, often calculated using the same DFT methods, is a valuable tool for interpreting experimental infrared (IR) and Raman spectra.
Each calculated vibrational mode is associated with a specific frequency and intensity, which helps in the assignment of experimental spectral peaks to particular molecular motions. For this compound, characteristic vibrations would include the C≡N stretch of the nitrile group, C-H stretching and bending modes of the aromatic ring, and the stretching vibrations of the C-Br and C-Cl bonds.
Table 2: Predicted Harmonic Vibrational Frequencies for Key Functional Groups of this compound (DFT)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C≡N Stretch | Nitrile | Data not available |
| C-H Stretch | Aromatic Ring | Data not available |
| C-Br Stretch | Bromo | Data not available |
| C-Cl Stretch | Chloro | Data not available |
| Aromatic Ring Puckering | Benzene Ring | Data not available |
Note: Specific calculated values for the harmonic vibrational frequencies of this compound are not publicly available. This table illustrates the expected format for such data.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation to the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. Popular functionals include B3LYP and PBE. The basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets range in size and complexity, such as the Pople-style basis sets (e.g., 6-31G*) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ).
The selection of an appropriate functional and basis set is a critical step in any computational study. This choice is often validated by comparing the calculated results with experimental data, where available, for the same or structurally similar molecules. For halogenated aromatic compounds, it is particularly important to use basis sets that can adequately describe the electron distribution around the heavy halogen atoms.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons in chemical reactions.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. In this compound, the HOMO is expected to be a π-orbital primarily localized on the benzene ring. The presence of the electron-withdrawing halogen and nitrile groups will influence the energy of the HOMO, generally lowering it and making the molecule less susceptible to electrophilic attack. The spatial distribution of the HOMO indicates the most likely sites for electrophilic attack.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. For this compound, the LUMO is likely to be a π*-antibonding orbital, also distributed over the aromatic system. The electron-withdrawing substituents will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The locations of the largest lobes of the LUMO indicate the probable sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity.
Table 3: Predicted Frontier Molecular Orbital Properties for this compound (DFT)
| Parameter | Predicted Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: Specific calculated values for the HOMO and LUMO energies and the resulting energy gap for this compound are not available in the published literature. This table is intended to show how such data would be presented.
Elucidation of Frontier Orbital Energy Gaps and Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.
Table 1: Illustrative Frontier Orbital Energy Data for Related Benzonitrile (B105546) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3,5-dichlorobenzonitrile | Data not available | Data not available | Data not available |
| m-bromobenzonitrile | Data not available | Data not available | Data not available |
Note: Specific energy values for the listed compounds from reviewed studies are not available for direct comparison. This table illustrates the type of data generated in such computational studies.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful computational method that provides insight into the interactions between orbitals, charge distribution, and the nature of bonding within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals.
Hyperconjugative interactions involve the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In aromatic systems like this compound, these interactions contribute to the stability of the molecule. NBO analysis can quantify the energy of these interactions. For instance, in related benzonitriles, significant hyperconjugative interactions are observed between the lone pairs of the halogen atoms and the π* anti-bonding orbitals of the benzene ring, as well as between the π orbitals of the ring and the σ* anti-bonding orbitals of the C-H and C-halogen bonds. These interactions stabilize the molecule by delocalizing electron density. nih.gov
Charge delocalization is a stabilizing phenomenon in which electrons are distributed over several atoms in a molecule. In this compound, the aromatic π-system of the benzene ring allows for significant charge delocalization. NBO analysis provides a detailed picture of this delocalization by identifying the interactions between the π-orbitals of the ring and the p-orbitals of the substituent atoms. The delocalization of electron density from the lone pairs of the bromine and chlorine atoms into the aromatic ring is a significant stabilizing factor. nih.gov
Table 2: Illustrative NBO Analysis Data for Hyperconjugative Interactions in a Substituted Benzene Ring
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) Br | π* (C-C) | Illustrative Value |
| LP (1) Cl | π* (C-C) | Illustrative Value |
| π (C-C) | σ* (C-H) | Illustrative Value |
Note: This table provides an example of the kind of data obtained from an NBO analysis. Specific values for this compound are not available in the cited literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack.
The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For a molecule like this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. This indicates that the nitrogen atom is a likely site for electrophilic attack. Conversely, the hydrogen atoms of the benzene ring and the regions around the carbon atoms bonded to the electronegative halogens would exhibit a more positive potential, suggesting their susceptibility to nucleophilic attack. The presence of the electron-withdrawing halogen atoms and the nitrile group would generally lead to a more electron-deficient (more positive) aromatic ring compared to unsubstituted benzene. researchgate.net
Prediction of Nucleophilic and Electrophilic Attack Regions
The prediction of reactive sites in a molecule is crucial for understanding its chemical behavior. For this compound, computational methods can be employed to identify the regions most susceptible to nucleophilic and electrophilic attack. These predictions are typically based on the analysis of the molecule's electronic structure, including the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO).
The benzene ring in this compound is substituted with three electron-withdrawing groups: a bromo group, two chloro groups, and a nitrile group. These substituents significantly influence the electron density distribution around the ring. The nitrile (-CN) group is a strong electron-withdrawing group through both resonance and inductive effects. The chlorine and bromine atoms are also electron-withdrawing via the inductive effect, which outweighs their weak resonance-donating effect.
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting the sites for electrophilic and nucleophilic attack. In the MEP map of this compound, regions with a negative potential (typically colored in shades of red and yellow) are electron-rich and thus susceptible to electrophilic attack. Conversely, regions with a positive potential (colored in shades of blue) are electron-deficient and are the likely sites for nucleophilic attack.
Given the electron-withdrawing nature of the substituents, the aromatic ring is expected to be electron-deficient, making it susceptible to nucleophilic aromatic substitution. The most positive regions on the MEP are likely to be associated with the carbon atoms attached to the halogen and nitrile groups. The nitrogen atom of the nitrile group, with its lone pair of electrons, will be a region of high electron density.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, and its location indicates the likely site for electrophilic attack. The LUMO represents the ability to accept an electron, and its location indicates the likely site for nucleophilic attack.
For this compound, the LUMO is expected to be localized over the aromatic ring, with significant contributions from the carbon atoms bearing the electron-withdrawing substituents. This indicates that these positions are the most favorable for receiving electrons from a nucleophile. The HOMO, on the other hand, is likely to have significant contributions from the halogen atoms and the π-system of the benzene ring.
Predicted Reactive Sites:
| Type of Attack | Predicted Region(s) | Rationale |
| Nucleophilic | Carbon atoms attached to Cl and Br, Carbon of the nitrile group | Strong electron-withdrawing effects of the substituents create electron-deficient (positive potential) centers. |
| Electrophilic | Nitrogen atom of the nitrile group, possibly the less sterically hindered positions on the benzene ring (if any) | The nitrogen atom possesses a lone pair of electrons, creating an electron-rich (negative potential) site. |
Non-Linear Optical (NLO) Properties Theoretical Prediction
Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics. nih.gov Theoretical calculations can predict the NLO properties of a molecule, providing a way to screen potential candidates before their synthesis and experimental characterization. The key parameters for NLO activity are the molecular polarizability (α) and the first hyperpolarizability (β).
Calculation of Polarizability and First Hyperpolarizability
The polarizability (α) describes the linear response of a molecule's electron cloud to an external electric field, while the first hyperpolarizability (β) describes the first non-linear response. These properties can be calculated using quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, often with specialized basis sets that can accurately describe the behavior of electrons in an electric field.
The calculation of these properties involves determining the energy of the molecule in the presence of an electric field. The polarizability and hyperpolarizability are then obtained from the derivatives of the energy with respect to the electric field strength.
Table of Representative Calculated NLO Properties for Similar Compounds
| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| Benzonitrile | ~4.3 | ~85 | ~50 |
| 3,5-Dichlorobenzonitrile | ~1.5 | ~110 | ~150 |
| m-Bromobenzonitrile | ~3.5 | ~100 | ~100 |
Note: These are approximate values based on theoretical studies of similar molecules and are for illustrative purposes.
Structure-NLO Property Relationships in Halogenated Systems
The NLO properties of organic molecules are strongly dependent on their molecular structure. researchgate.net In halogenated aromatic systems, several factors influence the polarizability and hyperpolarizability:
Electron-Withdrawing/Donating Groups: The presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to significant NLO responses. In this compound, the nitrile and halogen groups are all electron-withdrawing, which can still lead to a significant dipole moment and polarizability due to the asymmetric charge distribution.
Intramolecular Charge Transfer (ICT): The extent of intramolecular charge transfer is a key factor in determining the magnitude of the first hyperpolarizability. The combination of substituents on the benzene ring can facilitate ICT upon excitation by an electric field.
For this compound, the asymmetric substitution pattern is expected to result in a non-zero dipole moment and first hyperpolarizability, making it a candidate for NLO applications.
Thermodynamic Property Calculations
Theoretical calculations can provide valuable data on the thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), enthalpy (H), and Gibbs free energy (G). These properties are essential for understanding the stability of a compound and its behavior in chemical reactions at different temperatures. These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies obtained from quantum chemical calculations (e.g., DFT).
Heat Capacity and Entropy Dependence on Temperature
The heat capacity and entropy of a molecule are temperature-dependent. libretexts.org As the temperature increases, the vibrational, rotational, and translational energy levels of the molecule become more populated, leading to an increase in both heat capacity and entropy. bohrium.com
Theoretical calculations can predict these properties over a range of temperatures. The relationship between these properties and temperature can be visualized in a plot, which typically shows a monotonic increase.
Conceptual Table of Temperature Dependence of Thermodynamic Properties
The following table illustrates the expected trend of heat capacity and entropy for this compound with increasing temperature. The values are conceptual and intended to show the general behavior.
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) |
| 100 | Value 1 | Value A |
| 200 | Value 2 | Value B |
| 300 | Value 3 | Value C |
| 400 | Value 4 | Value D |
| 500 | Value 5 | Value E |
Note: Value 1 < Value 2 < Value 3 < Value 4 < Value 5 and Value A < Value B < Value C < Value D < Value E.
Enthalpy and Free Energy Determinations
The enthalpy (H) and Gibbs free energy (G) are fundamental thermodynamic quantities that can also be determined through computational methods. The enthalpy is a measure of the total energy of a system, while the Gibbs free energy determines the spontaneity of a process.
These values are typically calculated at a standard temperature (e.g., 298.15 K) and can also be determined as a function of temperature. The change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction involving this compound can be predicted, providing insights into the reaction's feasibility and energetics.
Advanced Research Applications in Organic Synthesis Beyond Direct Precursor Role
Utilization in the Synthesis of Complex Heterocyclic Compounds
The strategic placement of reactive handles on 3-Bromo-2,4-dichlorobenzonitrile makes it an ideal starting point for synthesizing complex heterocyclic compounds, particularly those fused to the benzene (B151609) ring, such as quinazolinones. Quinazolinones are a prominent class of N-heterocycles with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govrsc.org
Modern synthetic strategies for quinazolinones often employ substituted 2-aminobenzonitriles or 2-aminobenzamides as key precursors. nih.govorganic-chemistry.org this compound can be readily converted into these crucial intermediates. For example, through regioselective nucleophilic aromatic substitution (SNAr), one of the activated chlorine atoms can be replaced by an amino group. Subsequent reactions can then construct the heterocyclic ring. A copper-catalyzed reaction of a substituted benzonitrile (B105546) with a 2-ethynylaniline, for instance, can yield a quinazoline (B50416) skeleton. organic-chemistry.org Another approach involves the reaction of 2-aminobenzonitriles with orthoformates and boronic acids, catalyzed by palladium. organic-chemistry.org
The table below outlines a plausible synthetic pathway from this compound to a substituted quinazolinone, highlighting the key transformations.
| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | Nucleophilic Aromatic Substitution (SNAr) | Ammonia or an amine source, catalyst (e.g., CuI), solvent (e.g., DMF) | 2-Amino-3-bromo-4-chlorobenzonitrile derivative | Introduction of the key amino group. nih.gov |
| 2 | Cyclization/Annulation | e.g., Aldehydes, Amides, or other C1/N1 sources with appropriate catalysts (e.g., Ni, Cu, Pd) | Polysubstituted Quinazolinone | Construction of the fused pyrimidinone ring. organic-chemistry.orgacs.org |
This strategic conversion allows the precise placement of the original bromo and chloro substituents onto the final quinazolinone scaffold, providing access to novel derivatives with potentially enhanced biological activities.
Catalytic Systems Involving Benzonitrile Ligands
Beyond its role as a substrate, the benzonitrile moiety itself can function as a crucial component of catalytic systems. Research has shown that benzonitriles can act as ligands, coordinating to transition metal centers and modulating their catalytic activity. nih.govchemrxiv.org This is particularly relevant in challenging cross-coupling reactions.
A key discovery is the use of an electron-withdrawing benzonitrile-containing ligand to promote nickel-catalyzed C(sp²)–C(sp³) bond formation, a reaction vital for creating quaternary carbon centers found in many pharmaceuticals. nih.govchemrxiv.org In these systems, the benzonitrile group functions as an electron-accepting ligand.
The functions of the benzonitrile ligand in such a catalytic cycle are summarized below:
| Function | Mechanism | Outcome |
| Stabilization of Low-Valent Metal | The nitrile's π-system can accept electron density from the metal center. | Stabilizes the active, low-valent state of the catalyst (e.g., Ni(0)). nih.govchemrxiv.org |
| Promotion of Reductive Elimination | By withdrawing electron density, the ligand makes the metal center more electrophilic, facilitating the final bond-forming step. | Promotes the desired reductive elimination pathway over competing side reactions like β-hydride elimination. nih.govchemrxiv.org |
| Blocking Coordination Sites | The nitrile can occupy open coordination sites on the metal. | Prevents undesired side reactions that require open coordination sites. chemrxiv.org |
This compound, with its three strongly electron-withdrawing halogen atoms, is an excellent candidate for designing highly effective benzonitrile-based ligands. The combined electronic effect of the halogens and the nitrile group would enhance its ability to act as a π-acceptor, potentially leading to more efficient and selective catalytic systems. Studies on the coordination of benzonitrile to metal centers like lead have also demonstrated its ability to act as a ligand, with the coordination being tunable by external stimuli like pressure and temperature. nih.gov
Development of Advanced Materials Precursors
The reactivity of the halogen atoms combined with the electronic properties of the nitrile group makes this compound a valuable precursor for advanced materials, including conjugated polymers and functional dyes.
Conjugated Polymers: Direct Arylation Polymerization (DAP) has emerged as a more sustainable and atom-efficient alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations for synthesizing π-conjugated polymers. rsc.orgrsc.org DAP creates aryl-aryl bonds by directly coupling a C-H bond with a C-Halogen bond, eliminating the need to prepare toxic organotin or unstable organoboron reagents. ntu.edu.sgnih.gov
This compound is an ideal monomer for DAP. It possesses multiple C-Halogen bonds (one C-Br, two C-Cl) that can be selectively coupled with monomers containing active C-H bonds (e.g., thiophenes, furans). This allows for the synthesis of novel donor-acceptor conjugated polymers where the electronic properties can be finely tuned by the strongly electron-withdrawing dichlorobenzonitrile unit. ntu.edu.sgresearchgate.net Such polymers are of great interest for applications in organic electronics, including polymer solar cells and organic thin-film transistors. rsc.orgnih.gov
| Feature of DAP | Advantage | Relevance of this compound |
| Atom Economy | Reduces the number of synthetic steps to prepare monomers. | Can be used directly without conversion to an organometallic derivative. rsc.org |
| Sustainability | Avoids toxic byproducts associated with tin and boron reagents. | Offers a "greener" route to halogenated polymers. nih.gov |
| Novel Structures | Allows for the incorporation of functional monomers. | The nitrile and remaining halogen(s) can be used for post-polymerization modification or to tune material properties. ntu.edu.sg |
Functional Dyes: Structurally similar compounds, like 4-bromo-3-fluorobenzonitrile, are used as building blocks for persistent room-temperature phosphorescent dyes. nih.gov The synthesis often involves a palladium-catalyzed cross-coupling reaction, such as a Stille coupling, at the bromo position to build a larger conjugated system (e.g., with carbazole). The resulting molecules can exhibit high quantum yields. Given its analogous C-Br bond, this compound serves as a precursor for similar classes of functional dyes, where the dichloro- and nitrile-substituents would further modulate the photophysical properties of the final product.
Future Directions and Emerging Research Avenues
Exploration of Novel Regioselective Synthetic Pathways
The precise placement of halogen atoms on the benzonitrile (B105546) core is critical for its subsequent utility in chemical synthesis. Traditional methods for the synthesis of 3-Bromo-2,4-dichlorobenzonitrile often involve the bromination of 2,4-dichlorobenzonitrile (B1293624). However, these reactions can sometimes lead to a mixture of products, necessitating extensive purification. Future research is increasingly focused on the development of novel, highly regioselective synthetic pathways that offer greater control and efficiency.
One promising avenue is the use of advanced catalytic systems. For instance, palladium-catalyzed methods are being explored for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as the oxidant. organic-chemistry.org These transformations can yield products that are complementary to those obtained through conventional electrophilic aromatic substitution, offering a more versatile toolkit for chemists. organic-chemistry.org The directing effects of the nitrile group and the existing chlorine atoms play a crucial role in determining the position of the incoming bromine atom. Strategies that leverage these electronic and steric influences through catalyst design are at the forefront of synthetic innovation.
Furthermore, the use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), has been shown to mediate the regioselective halogenation of arenes and heterocycles with N-halosuccinimides under mild conditions. nih.gov The development of one-pot sequential halogenation and cross-coupling reactions in such solvent systems represents a significant step towards more streamlined and atom-economical syntheses. nih.gov
A summary of key approaches to regioselective synthesis is presented below:
| Synthetic Approach | Key Features | Potential Advantages |
| Catalyst-Controlled Halogenation | Employs transition metal catalysts (e.g., Palladium) to direct the position of halogenation. organic-chemistry.org | High regioselectivity, potential for milder reaction conditions, and access to unique isomers. organic-chemistry.org |
| Solvent-Mediated Selectivity | Utilizes specialized solvents like fluorinated alcohols to influence the reaction pathway. nih.gov | Enhanced regioselectivity, mild reaction conditions, and potential for sequential one-pot reactions. nih.gov |
| Sequential Halogenation | Involves a step-wise introduction of halogen atoms, leveraging the directing effects of existing substituents. | Good control over the final substitution pattern. |
Advanced Computational Modeling for Reaction Mechanism Prediction
The intricate dance of electrons and atoms during a chemical reaction can now be visualized and predicted with remarkable accuracy using advanced computational modeling techniques. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions, including those involving halogenated aromatic compounds. researchgate.netnih.gov
For a molecule like this compound, DFT calculations can be employed to:
Predict Reaction Pathways: By calculating the energy profiles of different potential reaction pathways, researchers can determine the most likely mechanism. researchgate.net This includes identifying transition states and intermediates, providing a detailed map of the reaction landscape. researchgate.net
Understand Regioselectivity: Computational models can explain the observed regioselectivity in electrophilic aromatic substitution reactions by analyzing the electronic properties of the starting materials and intermediates. nih.gov For instance, DFT can quantify the directing effects of the nitrile and chlorine substituents on the benzonitrile ring.
Analyze Reaction Kinetics: The activation energies for different reaction steps can be calculated, offering insights into the reaction rates and the factors that influence them. nih.gov
Recent studies on related systems have demonstrated the utility of this approach. For example, DFT calculations have been used to investigate the reaction mechanisms of polyhalogenated nitrobutadienes and the cycloaddition reactions of benzonitrile N-oxide. researchgate.netmdpi.com These studies provide a framework for applying similar computational methods to understand the reactivity of this compound in various transformations, such as nucleophilic aromatic substitution and cross-coupling reactions.
Integration with High-Throughput Screening for Material Discovery
The quest for novel materials with tailored properties is being accelerated by the integration of chemical synthesis with high-throughput screening (HTS) technologies. HTS allows for the rapid testing of large libraries of compounds for specific functionalities, a paradigm shift from traditional, one-at-a-time screening methods. nih.gov
This compound, with its multiple reactive sites, is an ideal building block for the creation of combinatorial libraries of novel molecules. nih.govnih.gov By systematically reacting it with a diverse range of coupling partners, vast collections of new compounds can be generated. These libraries can then be screened for a wide array of applications, including:
Pharmaceuticals: As a versatile intermediate, derivatives of this compound can be screened for biological activity against various disease targets.
Organic Electronics: The electronic properties of the benzonitrile core can be tuned through substitution, making its derivatives candidates for new organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Advanced Polymers: Incorporation of this functionalized benzonitrile into polymer chains could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties.
The combination of combinatorial synthesis and HTS offers a powerful engine for discovery. For instance, mixture-based synthetic combinatorial libraries have proven effective in identifying novel antibacterial agents. nih.gov A similar approach, utilizing this compound as a core scaffold, could rapidly identify new materials with desirable characteristics. The development of quantitative structure-use relationship (QSUR) models can further enhance this process by predicting the function of a chemical based on its structure, allowing for more targeted screening efforts. nih.gov
The future of materials science will undoubtedly rely on the synergy between innovative chemical synthesis, predictive computational modeling, and rapid screening technologies. This compound is poised to be a valuable player in this exciting and rapidly evolving field.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-2,4-dichlorobenzonitrile, and how do reaction conditions influence yields?
- Methodological Answer : Halogenation of benzonitrile derivatives is a common approach. For example, bromination of 2,4-dichlorobenzonitrile using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic substitution with Br₂/FeBr₃ can be explored. Solvent choice (e.g., CCl₄ for radical stability or DCM for electrophilic reactions) and temperature control (60–80°C) significantly impact regioselectivity and yield . Purity validation via GC (≥95%) is critical .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of GC-MS for purity assessment and NMR (¹H/¹³C) for structural confirmation. The nitrile group’s IR stretch (~2230 cm⁻¹) and halogen substituents’ electronic effects on aromatic protons (e.g., deshielding at δ 7.5–8.5 ppm) are diagnostic . Melting point consistency (compare with analogs: 67–68°C for 4-bromo-2-chlorobenzonitrile) helps verify crystallinity .
Q. What safety protocols are essential when handling halogenated benzonitriles like this compound?
- Methodological Answer : Follow GHS Hazard Codes : Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation (use fume hoods) and skin contact due to potential toxicity (R20/21/22). Store in airtight containers at 0–6°C to prevent decomposition . Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for halogenated benzonitriles?
- Methodological Answer : Contradictions may arise from solvent effects or isomeric impurities . Use deuterated solvents (e.g., DMSO-d₆) for consistent NMR baselines. For ambiguous splitting, employ 2D NMR (COSY, HSQC) to assign coupling between adjacent substituents. Cross-validate with computational methods (DFT) to predict chemical shifts .
Q. What strategies optimize regioselectivity in the synthesis of polyhalogenated benzonitriles?
- Methodological Answer : Directing groups (e.g., –CN) influence halogen placement. For 3-bromo-2,4-dichloro derivatives, sequential halogenation (Cl first, then Br) using Lewis acids (e.g., FeCl₃ for chlorination, AlBr₃ for bromination) enhances control. Monitor reaction progress via TLC (hexane:EtOAc 4:1) to isolate intermediates .
Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are common side products?
- Methodological Answer : The bromine atom is more reactive than chlorines in Pd-catalyzed couplings. Use Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (80°C) for Suzuki reactions. Common side products include dehalogenated byproducts (e.g., 2,4-dichlorobenzonitrile) due to over-reduction; adding ligands like XPhos suppresses this .
Q. What analytical challenges arise in quantifying trace impurities in halogenated benzonitriles, and how are they addressed?
- Methodological Answer : GC-MS with electron ionization (EI) detects impurities (e.g., dihalogenated isomers) at ppm levels. Use SPE cartridges (C18) for sample cleanup. For isomers with similar retention times, employ HPLC with a chiral column (e.g., Chiralpak IA) to resolve enantiomeric byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
